In-Depth Technical Guide: (4-Chlorothiophen-2-yl)methanol
In-Depth Technical Guide: (4-Chlorothiophen-2-yl)methanol
CAS Number: 233280-30-3
This technical guide provides a comprehensive overview of (4-Chlorothiophen-2-yl)methanol, a halogenated thiophene derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its applications as a key building block in the creation of bioactive molecules.
Chemical and Physical Properties
(4-Chlorothiophen-2-yl)methanol is a sulfur-containing heterocyclic compound. The presence of a chlorine atom and a hydroxymethyl group on the thiophene ring imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 233280-30-3 | [1] |
| Molecular Formula | C₅H₅ClOS | [1][2] |
| Molecular Weight | 148.61 g/mol | [1] |
| IUPAC Name | (4-chlorothiophen-2-yl)methanol | [1] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results | |
| XlogP (Computed) | 1.4 | [1][2] |
| Topological Polar Surface Area | 29.5 Ų |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of (4-Chlorothiophen-2-yl)methanol. While specific experimental spectra were not available in the search results, typical chemical shifts and absorption ranges for similar structures are well-established.
| Spectroscopy Type | Expected Key Features |
| ¹H NMR | Signals corresponding to the two aromatic protons on the thiophene ring, a singlet or doublet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling constants between the aromatic protons would be indicative of their relative positions. |
| ¹³C NMR | Resonances for the four carbon atoms of the thiophene ring (two substituted and two unsubstituted) and one for the methylene carbon. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring would appear around 3100 cm⁻¹. C-S stretching vibrations are typically observed in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 148 and 150 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or a chlorine atom. |
Experimental Protocols: Synthesis
(4-Chlorothiophen-2-yl)methanol can be synthesized through the reduction of a suitable precursor, such as 4-chlorothiophene-2-carboxaldehyde. A general experimental protocol for such a reduction is outlined below. This protocol is representative and may require optimization based on laboratory conditions and available reagents.
Reaction: Reduction of 4-chlorothiophene-2-carboxaldehyde
Reagents and Materials:
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4-chlorothiophene-2-carboxaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (or another suitable alcohol as solvent)
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Deionized water
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (or other drying agent)
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Stir plate and magnetic stir bar
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Round-bottom flask
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxaldehyde in methanol. The flask should be cooled in an ice bath.
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Addition of Reducing Agent: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The temperature should be maintained at 0-5 °C during the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
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Purification: The crude (4-Chlorothiophen-2-yl)methanol can be further purified by column chromatography or recrystallization, if necessary.
Below is a conceptual workflow for this synthesis.
Applications in Drug Development
Thiophene-containing compounds are prevalent in medicinal chemistry due to their ability to act as bioisosteres for phenyl groups and their versatile reactivity, which allows for the synthesis of a wide array of derivatives. (4-Chlorothiophen-2-yl)methanol, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
While specific drug candidates synthesized directly from (4-Chlorothiophen-2-yl)methanol were not identified in the search results, the thiophene scaffold is a core component of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase.
The logical relationship for the utilization of (4-Chlorothiophen-2-yl)methanol as a building block in the synthesis of a hypothetical kinase inhibitor is depicted below.
This diagram illustrates how the initial starting material can be chemically modified and then coupled with other molecular fragments to generate a more complex molecule with the potential to inhibit kinase activity. The thiophene ring can serve as a key pharmacophoric element that interacts with the target protein.
Safety Information
(4-Chlorothiophen-2-yl)methanol is associated with several hazard classifications. Appropriate safety precautions should be taken when handling this compound.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This technical guide provides a summary of the available information on (4-Chlorothiophen-2-yl)methanol. Further research may be required to obtain more detailed experimental data and to fully explore its potential in drug discovery and development.
